molecular formula C21H27NO B008602 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine CAS No. 19832-38-3

3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine

Cat. No.: B008602
CAS No.: 19832-38-3
M. Wt: 309.4 g/mol
InChI Key: BICVFWDMKCHFOM-UHFFFAOYSA-N
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Description

AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is a complex organic compound that belongs to the azetidine class of heterocyclic compounds

Properties

CAS No.

19832-38-3

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylazetidine

InChI

InChI=1S/C21H27NO/c1-3-13-21(19-10-7-11-20(15-19)23-2)16-22(17-21)14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3

InChI Key

BICVFWDMKCHFOM-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC

Canonical SMILES

CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC

Other CAS No.

19832-38-3

Synonyms

3-(m-Methoxyphenyl)-1-phenethyl-3-propylazetidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(m-methoxyphenyl)acetonitrile with phenethylamine and propylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
  • AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL-
  • AZETIDINE, 3-(m-METHOXYPHENYL)-1-METHYL-3-PENTYL-

Uniqueness

AZETIDINE, 3-(m-METHOXYPHENYL)-1-PHENETHYL-3-PROPYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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